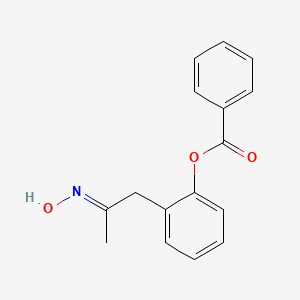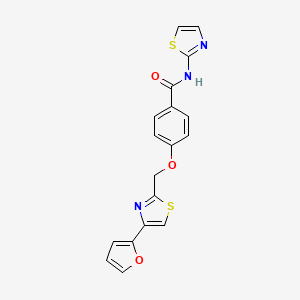![molecular formula C27H27N7O3 B2443484 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1169993-95-6](/img/no-structure.png)
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C27H27N7O3 and its molecular weight is 497.559. The purity is usually 95%.
BenchChem offers high-quality 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Novel Compounds
One aspect of scientific research on similar compounds involves the design and synthesis of novel derivatives with potential anticancer properties. Al-Sanea et al. (2020) explored the anticancer activity of certain aryloxy group-modified compounds on various cancer cell lines, identifying compounds with appreciable growth inhibition effects against specific cancer cell lines (Al-Sanea, M. M., et al., 2020). This research highlights the potential of structurally related compounds in cancer therapy.
Radiosynthesis for Imaging Applications
Another research domain is the development of selective radioligands for imaging applications, such as the translocator protein (18 kDa) with PET. Dollé et al. (2008) reported on the synthesis and radiosynthesis of DPA-714, a compound within the series, for in vivo imaging using positron emission tomography (PET) (Dollé, F., et al., 2008). This work underscores the significance of these compounds in biomedical imaging and diagnostics.
Exploring Biological Activities
Furthermore, the search for new therapeutic agents extends into evaluating the biological activities of these compounds. Rahmouni et al. (2014) engaged in the synthesis of novel isoxazolines and isoxazoles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one, exploring their potential biological activities (Rahmouni, A., et al., 2014). These studies contribute to the understanding of the chemical and biological diversity and potential therapeutic applications of these compounds.
Antimicrobial and Antitumor Agents
Research by Abu-Melha et al. (2013) synthesized new heterocycles incorporating the pyrazolopyridine moiety, evaluating their antimicrobial activity, which underscores the versatility of these compounds in developing new antimicrobial agents (Abu-Melha, Sraa, 2013). Additionally, the work by Abdallah et al. (2017) on the synthesis of pyrazolylpyridines as potential antitumor agents further emphasizes the broad spectrum of biological activities these compounds may exhibit (Abdallah, M. A., et al., 2017).
properties
CAS RN |
1169993-95-6 |
|---|---|
Product Name |
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide |
Molecular Formula |
C27H27N7O3 |
Molecular Weight |
497.559 |
IUPAC Name |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H27N7O3/c1-16(2)19-7-11-21(12-8-19)37-15-24(35)29-23-13-18(4)32-34(23)27-30-25-22(26(36)31-27)14-28-33(25)20-9-5-17(3)6-10-20/h5-14,16H,15H2,1-4H3,(H,29,35)(H,30,31,36) |
InChI Key |
SCLQMVLXDAFKBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
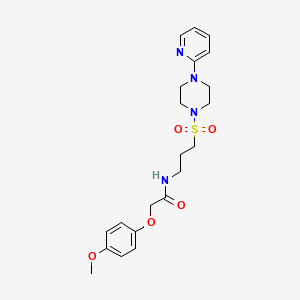
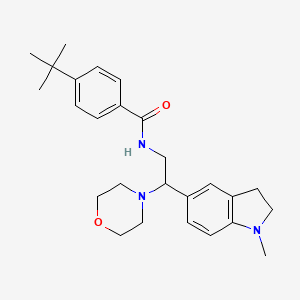
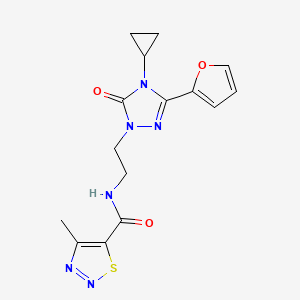
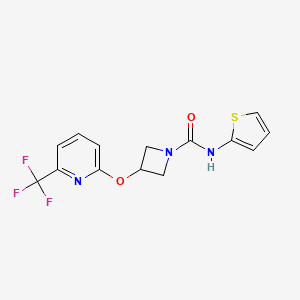
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)
![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)
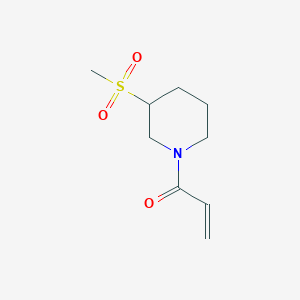
![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)
